Bcn-peg4-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

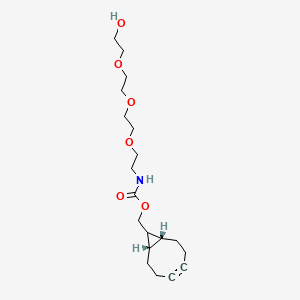

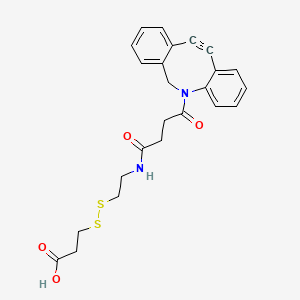

Bcn-peg4-OH: is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a bicyclo[6.1.0]nonyne (BCN) group, which is highly reactive towards azide groups without the need for a copper catalyst. This makes it a valuable reagent in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The PEG spacer in this compound increases the hydrophilicity and fine-tunes the properties of the PEGylated molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bcn-peg4-OH is synthesized through a series of chemical reactions involving the introduction of the BCN group to a PEG chain. The synthetic route typically involves the following steps:

Activation of PEG: The PEG chain is activated using a suitable reagent, such as a tosylate or mesylate, to introduce a leaving group.

Introduction of BCN Group: The activated PEG is then reacted with a BCN-containing compound, such as BCN-amine or BCN-alcohol, under appropriate conditions to form the BCN-PEG intermediate.

Hydrolysis: The intermediate is hydrolyzed to obtain the final this compound product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions: Bcn-peg4-OH primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for bioconjugation and other applications.

Common Reagents and Conditions:

Reagents: Azide-containing molecules, such as azide-modified proteins, oligonucleotides, or other biomolecules.

Conditions: The reaction can be carried out in aqueous or organic solvents, depending on the solubility of the substrate molecules. Typical conditions include room temperature and neutral pH.

Major Products: The major product formed from the SPAAC reaction is a stable triazole linkage between the BCN group of this compound and the azide group of the reacting molecule .

Wissenschaftliche Forschungsanwendungen

Chemistry: Bcn-peg4-OH is widely used in click chemistry for the synthesis of complex molecules and bioconjugates. It is employed in the modification of polymers, dendrimers, and other macromolecules.

Biology: In biological research, this compound is used for labeling and imaging studies. It enables the attachment of fluorescent dyes, probes, and other tags to biomolecules, facilitating their detection and analysis.

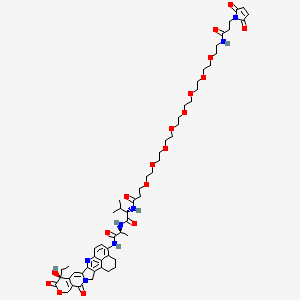

Medicine: this compound is utilized in the development of antibody-drug conjugates (ADCs). It serves as a linker to attach cytotoxic drugs to antibodies, allowing targeted delivery to cancer cells while minimizing off-target effects .

Industry: In the industrial sector, this compound is used in the production of functionalized materials, such as hydrogels and nanoparticles. Its ability to form stable linkages with azide-containing molecules makes it valuable in material science and nanotechnology .

Wirkmechanismus

Bcn-peg4-OH exerts its effects through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The BCN group in this compound undergoes a cycloaddition reaction with azide groups, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials. The PEG spacer in this compound enhances the solubility and biocompatibility of the resulting conjugates .

Vergleich Mit ähnlichen Verbindungen

- Bcn-peg2-OH

- Bcn-peg3-OH

- Bcn-peg8-OH

- Bcn-peg12-OH

Comparison: Bcn-peg4-OH is unique due to its specific PEG chain length, which provides an optimal balance between hydrophilicity and reactivity. Compared to shorter PEG linkers like Bcn-peg2-OH and Bcn-peg3-OH, this compound offers improved solubility and flexibility. On the other hand, longer PEG linkers like Bcn-peg8-OH and Bcn-peg12-OH may provide greater spacing but can be less efficient in certain applications due to increased steric hindrance .

Eigenschaften

Molekularformel |

C19H31NO6 |

|---|---|

Molekulargewicht |

369.5 g/mol |

IUPAC-Name |

[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C19H31NO6/c21-8-10-24-12-14-25-13-11-23-9-7-20-19(22)26-15-18-16-5-3-1-2-4-6-17(16)18/h16-18,21H,3-15H2,(H,20,22)/t16-,17+,18? |

InChI-Schlüssel |

RPISEOIEEFQRPT-JWTNVVGKSA-N |

Isomerische SMILES |

C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCO)CCC#C1 |

Kanonische SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCOCCO)CCC#C1 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[5-(4-{(1r)-1-[(4,6-Diaminopyrimidin-2-Yl)sulfanyl]ethyl}-5-Methyl-1,3-Thiazol-2-Yl)-2-Methoxyphenoxy]ethyl}methanesulfonamide](/img/structure/B12416133.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B12416147.png)

![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)